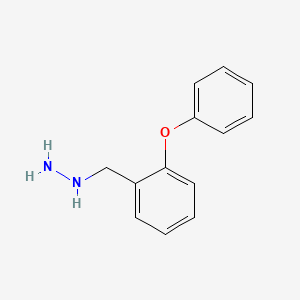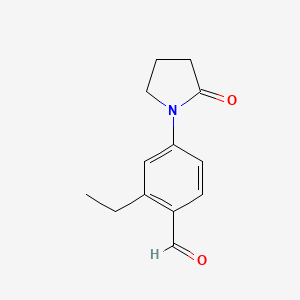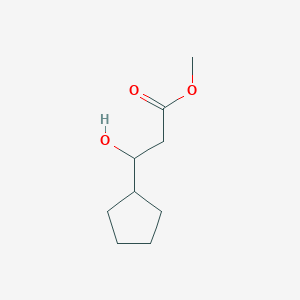
Methyl 3-cyclopentyl-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyclopentyl-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by a cyclopentyl group attached to a hydroxypropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclopentyl-3-hydroxypropanoate can be achieved through several methods. One common approach involves the esterification of 3-cyclopentyl-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of methyl 3-cyclopentyl-3-oxopropanoate using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the keto group to a hydroxy group, yielding the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the corresponding keto ester in the presence of a suitable catalyst, such as palladium on carbon, can be employed to achieve large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-cyclopentyl-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Methyl 3-cyclopentyl-3-oxopropanoate.
Reduction: 3-cyclopentyl-3-hydroxypropanol.
Substitution: Corresponding amides or thioesters.
Aplicaciones Científicas De Investigación
Methyl 3-cyclopentyl-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and reduction.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-cyclopentyl-3-hydroxypropanoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-hydroxypropanoate: Lacks the cyclopentyl group, making it less sterically hindered and more reactive in certain reactions.
Methyl 3-cyclopentylpropanoate: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
Uniqueness
Methyl 3-cyclopentyl-3-hydroxypropanoate is unique due to the presence of both a cyclopentyl group and a hydroxy group, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies.
Propiedades
Fórmula molecular |
C9H16O3 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
methyl 3-cyclopentyl-3-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)6-8(10)7-4-2-3-5-7/h7-8,10H,2-6H2,1H3 |
Clave InChI |
ZXWUKWUWUHIFKH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C1CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(exo-7-Boc-7-azabicyclo[2.2.1]heptan-2-yl) trifluoroacetamide](/img/structure/B12441365.png)

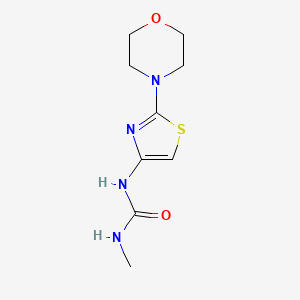
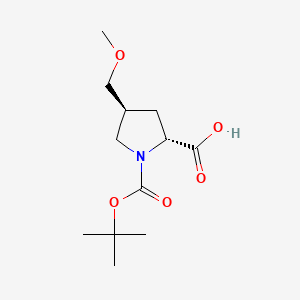
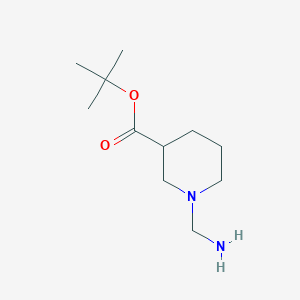

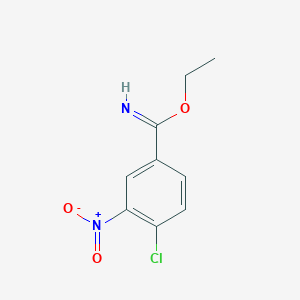
![(E)-methyl 2-((2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate](/img/structure/B12441398.png)
![8-(6-Methoxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B12441400.png)

